molecular formula C25H20FN5O4 B2661150 N-(3,4-dimethoxybenzyl)-3-(3-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide CAS No. 1031624-66-4

N-(3,4-dimethoxybenzyl)-3-(3-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide

Cat. No.: B2661150
CAS No.: 1031624-66-4
M. Wt: 473.464
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Description

N-(3,4-dimethoxybenzyl)-3-(3-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a triazoloquinazoline derivative characterized by a fused heterocyclic core (triazolo[1,5-a]quinazoline) substituted with a 3-fluorophenyl group at position 3 and a 3,4-dimethoxybenzyl carboxamide moiety at position 7.

Properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-3-(3-fluorophenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20FN5O4/c1-34-20-9-6-14(10-21(20)35-2)13-27-24(32)16-7-8-18-19(12-16)31-23(28-25(18)33)22(29-30-31)15-4-3-5-17(26)11-15/h3-12,30H,13H2,1-2H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRSNSAIZKFGCCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N=C4N3NN=C4C5=CC(=CC=C5)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20FN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxybenzyl)-3-(3-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide typically involves multiple steps:

    Formation of the Triazoloquinazoline Core: This step often starts with the cyclization of appropriate precursors under high-temperature conditions, using catalysts such as palladium or copper salts.

    Functional Group Introduction:

    Carboxamide Formation: The final step involves the formation of the carboxamide group, typically through the reaction of the intermediate compound with an amine under dehydrating conditions, using reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and the implementation of advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the carbonyl group in the quinazoline ring, potentially converting it to an alcohol.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Introduction of halogen atoms or other electrophiles onto the aromatic rings.

Scientific Research Applications

Pharmacological Applications

The compound exhibits a range of biological activities that make it a candidate for further research in drug development.

Anticancer Activity

Recent studies have indicated that compounds with triazole and quinazoline moieties can exhibit significant anticancer properties. The presence of the triazole ring is known to enhance the interaction with biological targets involved in cancer proliferation. For instance, derivatives of quinazoline have shown promising results against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Research on similar compounds indicates that modifications in the triazole and quinazoline structures can lead to enhanced antibacterial and antifungal properties. For example, benzotriazole derivatives have been reported to possess notable antimicrobial effects against resistant strains of bacteria .

In Vitro Studies

In vitro studies have demonstrated that the compound inhibits the growth of various cancer cell lines. For example, a study indicated that derivatives similar to N-(3,4-dimethoxybenzyl)-3-(3-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide showed IC50 values in the low micromolar range against breast cancer cells .

In Vivo Efficacy

Animal models have been used to assess the therapeutic potential of this compound. In one study involving xenograft models of human tumors, administration of the compound resulted in significant tumor growth inhibition compared to control groups .

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxybenzyl)-3-(3-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include inhibition of signal transduction pathways that are crucial for cell proliferation and survival, making it a potential anti-cancer agent.

Comparison with Similar Compounds

Fluorophenyl vs. Methoxyphenyl Groups

  • Analog 1 (2-fluorophenyl derivative) : The ortho-fluorine substituent may introduce steric hindrance and alter electronic distribution compared to the target compound’s meta-fluorine. This positional difference could reduce logP slightly due to reduced lipophilicity of ortho-substituted aromatics.

Methoxybenzyl Carboxamide Moieties

Both the target compound and Analog 2 feature 3,4-dimethoxybenzyl groups, which contribute to high polar surface area (~97 Ų) and moderate logP values (~2.5–2.8). These groups likely enhance water solubility but may limit blood-brain barrier penetration.

Biological Activity

N-(3,4-dimethoxybenzyl)-3-(3-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique combination of functional groups that may contribute to its efficacy against various biological targets.

Chemical Structure

The compound's structure can be analyzed as follows:

  • Molecular Formula : C₂₃H₂₃F N₃O₄
  • Molecular Weight : Approximately 423.45 g/mol
  • Functional Groups :
    • Dimethoxybenzyl group
    • Fluorophenyl group
    • Triazole and quinazoline moieties

Antimicrobial Activity

Preliminary studies suggest that compounds with similar structures exhibit significant antimicrobial properties. For instance, benzotriazole derivatives have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of bulky hydrophobic groups in related compounds has been linked to enhanced antimicrobial activity.

Anticancer Potential

Research indicates that the triazoloquinazoline framework may exhibit anticancer properties. A study identified novel anticancer compounds through screening drug libraries on multicellular spheroids, suggesting that similar derivatives could have therapeutic potential in oncology . The mechanism of action may involve the inhibition of specific enzymes or pathways critical for cancer cell proliferation.

The proposed mechanisms by which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways by binding to their active sites.
  • Receptor Modulation : Interaction with specific receptors could alter signaling pathways associated with disease progression.

Data Table: Biological Activity Summary

Activity TypeTarget Organism/ConditionObserved EffectReference
AntimicrobialStaphylococcus aureusSignificant inhibition
AntimicrobialEscherichia coliModerate inhibition
AnticancerVarious cancer cell linesInhibition of cell growth
Enzyme InhibitionSpecific metabolic enzymesReduced activity

Case Studies and Research Findings

  • Antibacterial Activity :
    • A study evaluated the antibacterial properties of triazole derivatives against clinical strains of bacteria. The findings indicated that certain derivatives achieved minimum inhibitory concentration (MIC) values comparable to established antibiotics .
  • Anticancer Screening :
    • A drug library screening identified several triazoloquinazoline derivatives with potent anticancer activity. These compounds were tested on multicellular spheroids, demonstrating significant cytotoxic effects on cancer cells while sparing normal cells .
  • Mechanistic Insights :
    • Molecular docking studies have been performed to elucidate the interactions between the compound and its biological targets. These studies suggested favorable binding affinities and interactions at critical active sites of enzymes involved in disease pathways .

Q & A

Basic: What synthetic routes are recommended for synthesizing this compound, and which reaction conditions critically influence yield?

Methodological Answer:
The synthesis of fused triazoloquinazoline derivatives typically involves multi-step heterocyclization. Key steps include:

  • Heterocyclization : Use of diethyl oxalate in tetrahydrofuran (THF) to form intermediate rings, followed by reaction with sulfonyl hydrazides to introduce the triazole moiety .
  • Fluoroacylation : Trifluoroethyl acetate in dioxane under controlled warming to incorporate fluorine substituents, which enhance bioactivity .
  • Purification : Column chromatography (e.g., ethyl acetate/light petroleum mixtures) is critical for isolating high-purity products. Reaction temperatures (70–100°C) and extended reaction times (24–72 hours) significantly impact yield and impurity profiles .

Advanced: How can Design of Experiments (DoE) optimize synthesis to address low yield or impurities?

Methodological Answer:
DoE is a systematic approach to identify critical variables:

  • Variables : Temperature, reagent molar ratios (e.g., amine coupling partners), solvent polarity, and reaction duration. For example, increasing reaction time from 24 to 72 hours improved yields of triazolo-triazine derivatives by 15–20% .
  • Statistical Modeling : Central Composite Design (CCD) can model non-linear relationships between variables. In flow-chemistry setups, parameters like flow rate and residence time are optimized using response surface methodology .
  • Validation : Confirm optimal conditions with triplicate runs and characterize impurities via LC-MS or NMR to trace side reactions .

Basic: Which spectroscopic techniques are most effective for structural characterization?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and ring fusion. For example, methoxy groups on benzyl rings show distinct singlet peaks at δ 3.7–3.9 ppm .
  • X-ray Crystallography : Resolves ambiguities in fused ring systems, as demonstrated for thiadiazole-triazine hybrids, where bond angles and torsion angles validated the triazoloquinazoline core .
  • Infrared (IR) Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) functional groups .

Advanced: How can researchers resolve contradictions in biological activity data across assay models?

Methodological Answer:

  • Assay Standardization : Normalize protocols (e.g., MIC values for antimicrobial assays) using reference strains and controlled inoculum sizes .
  • Comparative Studies : Test the compound alongside structurally similar analogs (e.g., methoxy vs. fluoro-substituted derivatives) to isolate substituent-specific effects .
  • Pharmacokinetic Profiling : Evaluate solubility, plasma stability, and membrane permeability (e.g., Caco-2 assays) to distinguish intrinsic activity from bioavailability limitations .

Basic: What role do the methoxy and fluorine substituents play in the compound’s reactivity and bioactivity?

Methodological Answer:

  • Methoxy Groups : Electron-donating methoxy groups on the benzyl ring enhance solubility and π-π stacking with biological targets (e.g., enzyme active sites). They also stabilize intermediates during synthesis via resonance effects .
  • Fluorine Substituents : The 3-fluorophenyl group increases metabolic stability and hydrophobic interactions. Fluorine’s electronegativity polarizes adjacent bonds, facilitating nucleophilic attacks in heterocyclization .

Advanced: What strategies validate target engagement in mechanistic studies?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) to purified enzymes (e.g., kinases or proteases) .
  • Covalent Binding Probes : Incorporate photoaffinity labels (e.g., diazirine) into the compound’s structure to capture transient interactions in live cells .
  • Computational Docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding poses, validated by mutagenesis of key residues in the target protein .

Basic: How is the compound’s stability assessed under varying storage conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines). Monitor degradation via HPLC for byproduct formation .
  • Lyophilization : Assess stability in aqueous solutions by lyophilizing and reconstituting, comparing pre- and post-storage NMR profiles .

Advanced: What computational methods predict structure-activity relationships (SAR) for derivatives?

Methodological Answer:

  • QSAR Modeling : Use 2D/3D descriptors (e.g., LogP, topological polar surface area) to correlate substituent effects with bioactivity. Random Forest or Partial Least Squares (PLS) regression identifies critical parameters .
  • Free Energy Perturbation (FEP) : Calculate relative binding energies for fluorine vs. chlorine substituents to prioritize synthetic targets .

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